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molecular formula C15H18N2O4S B8426033 5-Thiazolecarboxamide, N,4-dimethyl-2-(3,4,5-trimethoxyphenyl)- CAS No. 82875-36-3

5-Thiazolecarboxamide, N,4-dimethyl-2-(3,4,5-trimethoxyphenyl)-

Cat. No. B8426033
M. Wt: 322.4 g/mol
InChI Key: KJCOCIRKXVZOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04558059

Procedure details

Into a mixture of 80 ml of 40% solution of methylamine and 420 ml of ethanol, 16.9 g of ethyl 2-(3,4,5-trimethoxyphenyl)-4-methylthiazole-5-carboxylate which had been prepared by heating a mixture of 3,4,5-trimethoxybenzamide, phosphorus pentasulfide, ethyl α-chloroacetoacetate and n-butylalcohol under a reflux condenser for 5 hours was dissolved and the solution was left for 10 days at room temperature. Then the solution was condensed to solid under a reduced pressure. The thus obtained residue was recrystallized from an aqueous ethanolic solution to obtain the object as colourless minute aciculate melting at 177.5° to 179.5° C. in an amount of 10.5 g corresponding to the yield of 60%.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-(3,4,5-trimethoxyphenyl)-4-methylthiazole-5-carboxylate
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
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Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
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Type
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Reaction Step Two

Identifiers

REACTION_CXSMILES
CN.[CH3:3][O:4][C:5]1[CH:6]=[C:7]([C:15]2[S:16][C:17]([C:21]([O:23]CC)=O)=[C:18]([CH3:20])[N:19]=2)[CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12].COC1C=C(C=C(OC)C=1OC)[C:31]([NH2:33])=O.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=S.ClC(C(C)=O)C(OCC)=O>C(O)CCC.C(O)C>[CH3:20][C:18]1[N:19]=[C:15]([C:7]2[CH:6]=[C:5]([O:4][CH3:3])[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=2)[S:16][C:17]=1[C:21]([NH:33][CH3:31])=[O:23]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
ethyl 2-(3,4,5-trimethoxyphenyl)-4-methylthiazole-5-carboxylate
Quantity
16.9 g
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)C=1SC(=C(N1)C)C(=O)OCC
Name
Quantity
420 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)N)C=C(C1OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
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Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been prepared
TEMPERATURE
Type
TEMPERATURE
Details
by heating
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
condensed to solid under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The thus obtained residue was recrystallized from an aqueous ethanolic solution
CUSTOM
Type
CUSTOM
Details
to obtain the object as colourless minute aciculate melting at 177.5° to 179.5° C. in an amount of 10.5 g corresponding to the yield of 60%

Outcomes

Product
Details
Reaction Time
10 d
Name
Type
Smiles
CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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